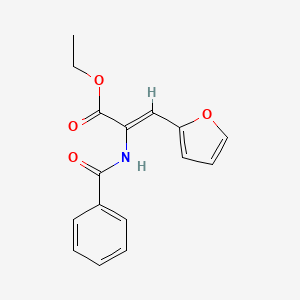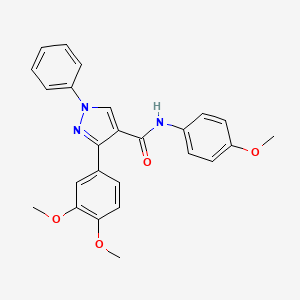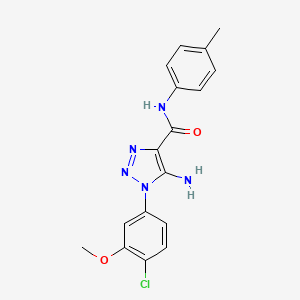
2-(2,4-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, commonly known as DMNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. DMNA is a member of the acetamide family of compounds that are widely used in the development of new drugs and pharmaceuticals.
作用機序
DMNA exerts its biological effects by inhibiting the activity of oxidative enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are implicated in the pathogenesis of various diseases. By inhibiting the activity of these enzymes, DMNA reduces the production of these mediators, thereby exerting its anti-inflammatory effects.
Biochemical and Physiological Effects:
DMNA has been shown to possess potent antioxidant and anti-inflammatory properties, which are responsible for its biological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). DMNA has also been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
DMNA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of DMNA is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of DMNA is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on DMNA. One potential area of research is the development of new synthetic methods for DMNA that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of DMNA, which can help to identify new therapeutic targets for the treatment of various diseases. Finally, the potential applications of DMNA in the development of new drugs and pharmaceuticals should be further explored.
Conclusion:
In conclusion, DMNA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. It possesses potent antioxidant and anti-inflammatory properties and has been shown to be a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DMNA and to explore its potential applications in the development of new drugs and pharmaceuticals.
合成法
DMNA is synthesized by the reaction of 2,4-dimethylphenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization to obtain pure DMNA. The chemical structure of DMNA is shown in Figure 1.
科学的研究の応用
DMNA has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-5-7-16(13(3)8-11)23-10-17(20)18-14-6-4-12(2)9-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJUPWWBCPMKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6107478 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5204373.png)
![4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5204378.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[(2-oxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B5204385.png)

![methyl 3-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B5204400.png)
![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)
![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![benzyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5204461.png)